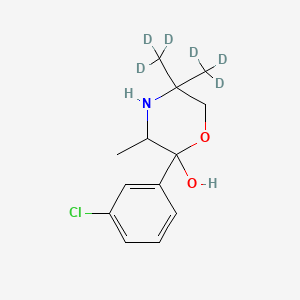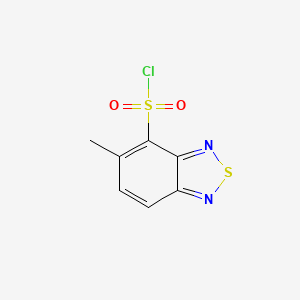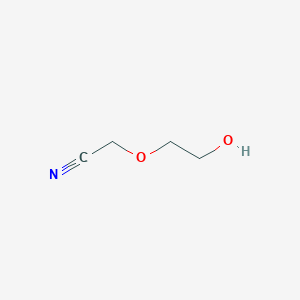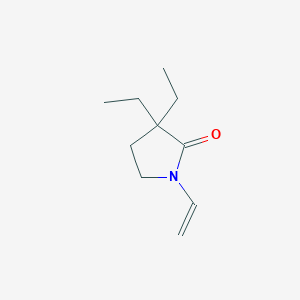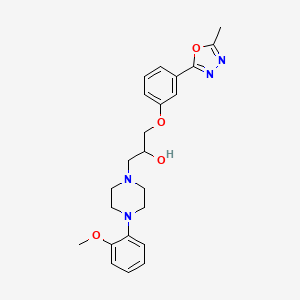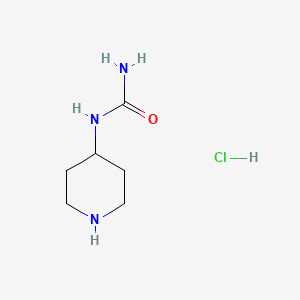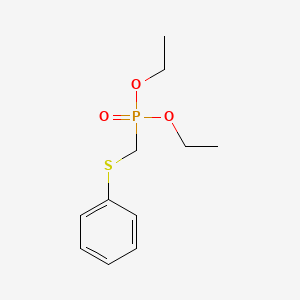
(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, has been reported .Molecular Structure Analysis
The molecular structure of “(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid” would likely involve a tetrahedral geometry around the chiral centers, as is common with compounds containing multiple chiral centers .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that compounds with similar structures can undergo a variety of reactions. For instance, compounds with chiral centers can participate in stereospecific reactions .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid involves the protection of the amine group, followed by the introduction of the Fmoc protecting group. The carboxylic acid group is then activated and coupled with the protected amine group to form the desired product.", "Starting Materials": [ "2-methylpiperidine", "Fmoc-Cl", "Diisopropylethylamine (DIPEA)", "N,N'-dicyclohexylcarbodiimide (DCC)", "Methanol", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the amine group", "2-methylpiperidine is dissolved in DCM and cooled to 0°C. DIPEA is added to the solution, followed by Fmoc-Cl. The reaction mixture is stirred for 2 hours at 0°C and then washed with HCl and NaHCO3. The organic layer is dried over Na2SO4 and evaporated to dryness to obtain the protected amine intermediate.", "Step 2: Introduction of the Fmoc protecting group", "The protected amine intermediate is dissolved in DMF and cooled to 0°C. TEA is added to the solution, followed by Fmoc-Cl. The reaction mixture is stirred for 2 hours at 0°C and then washed with HCl and NaHCO3. The organic layer is dried over Na2SO4 and evaporated to dryness to obtain the Fmoc-protected amine intermediate.", "Step 3: Activation of the carboxylic acid group", "The Fmoc-protected amine intermediate is dissolved in DMF and cooled to 0°C. DCC and TEA are added to the solution, and the reaction mixture is stirred for 2 hours at 0°C. The mixture is then filtered, and the filtrate is added dropwise to a solution of NaOH in methanol. The resulting mixture is stirred for 2 hours at room temperature and then filtered. The filtrate is evaporated to dryness to obtain the activated carboxylic acid intermediate.", "Step 4: Coupling of the protected amine and activated carboxylic acid", "The activated carboxylic acid intermediate is dissolved in DMF and cooled to 0°C. TEA is added to the solution, followed by the Fmoc-protected amine intermediate. The reaction mixture is stirred for 2 hours at 0°C and then washed with HCl and NaHCO3. The organic layer is dried over Na2SO4 and evaporated to dryness to obtain the desired product, (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid." ] } | |
CAS-Nummer |
1187927-07-6 |
Molekularformel |
C22H23NO4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 |
InChI-Schlüssel |
NRSJXNCIMCCZPV-GJZGRUSLSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



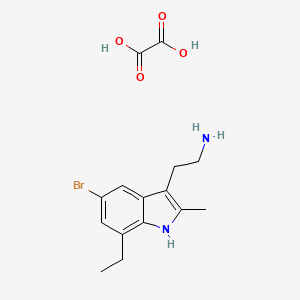
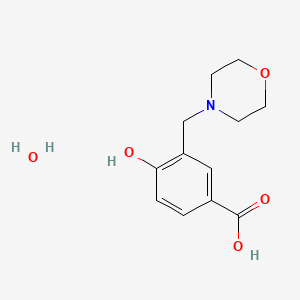

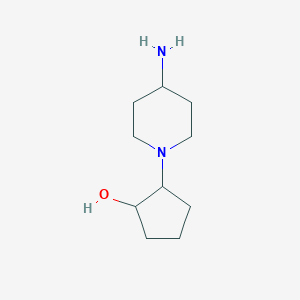
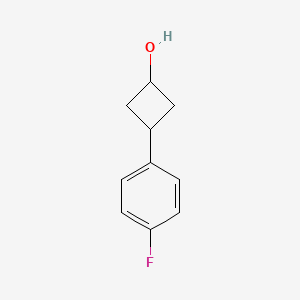
![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B3418013.png)
